molecular formula C14H18F3NO B14125741 N,N-Diisopropyl-3-(trifluoromethyl)benzamide

N,N-Diisopropyl-3-(trifluoromethyl)benzamide

Cat. No.: B14125741
M. Wt: 273.29 g/mol
InChI Key: HNDQEJUSCIIQHH-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-3-(trifluoromethyl)benzamide is a chemical compound of significant interest in advanced chemical and pharmaceutical research. This specialty benzamide features a trifluoromethyl group on the aromatic ring, a substituent known to profoundly influence a molecule's electronic properties, metabolic stability, and lipophilicity, thereby enhancing its potential as a key intermediate in drug discovery . The presence of the bulky diisopropylamide group contributes to steric hindrance and can influence the compound's conformation and binding affinity, making it a valuable scaffold for developing targeted bioactive molecules . This compound is primarily valued for its application in medicinal chemistry, particularly in the synthesis and exploration of novel therapeutic agents. The trifluoromethyl group is a common bioisostere used to improve a compound's permeability and overall pharmacokinetic profile, making derivatives of this benzamide promising candidates for the development of potential central nervous system (CNS) agents and other pharmaceuticals . Furthermore, its structural features make it a potential ligand or intermediate in metal-mediated reactions and catalysis, as similar N,N-dialkylbenzamide structures have been utilized in the synthesis of complex heterocycles like isoindolinones through intramolecular C-H arylation processes . This compound is provided as a high-purity material to ensure reliable and reproducible results in all research applications.

Properties

Molecular Formula

C14H18F3NO

Molecular Weight

273.29 g/mol

IUPAC Name

N,N-di(propan-2-yl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H18F3NO/c1-9(2)18(10(3)4)13(19)11-6-5-7-12(8-11)14(15,16)17/h5-10H,1-4H3

InChI Key

HNDQEJUSCIIQHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Step 1: Formation of 3-(Trifluoromethyl)benzoyl Chloride

In a nitrogen-purged reaction vessel, 3-(trifluoromethyl)benzoic acid (8 mmol) is dissolved in anhydrous dichloromethane (DCM, 20 mL) with catalytic dimethylformamide (DMF). Oxalyl chloride (1.3 equiv, 0.89 mL) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours. The mixture is concentrated under reduced pressure to yield 3-(trifluoromethyl)benzoyl chloride quantitatively. This intermediate is highly reactive and used directly without purification.

Key parameters:

  • Solvent : Dichloromethane (polar aprotic) enables efficient chloride displacement.
  • Catalyst : DMF accelerates acid chloride formation via transient Vilsmeier-Haack complex generation.
  • Safety : Oxalyl chloride’s corrosive and moisture-sensitive nature necessitates inert atmosphere handling.

Step 2: Amidation with Diisopropylamine

The acid chloride is dissolved in fresh DCM (20 mL) and added dropwise to a chilled (0°C) solution of diisopropylamine (1.3 equiv, 1.46 mL) and triethylamine (1.5 equiv, 1.67 mL). After 12 hours at room temperature, the reaction is quenched with water (40 mL), and the organic layer is extracted, washed with saturated NaHCO₃, dried (Na₂SO₄), and concentrated. Silica gel chromatography (10% ethyl acetate/hexane) affords this compound in 90% yield.

Mechanistic Insight :
Triethylamine scavenges HCl, shifting the equilibrium toward amide bond formation. The bulky diisopropylamine minimizes over-alkylation, ensuring high regioselectivity.

Catalytic Hydrogenation and Halogen Substitution

Patent CN113698315A describes a complementary approach for trifluoromethyl benzamides via halogen exchange and hydrogenation. Though developed for 2-trifluoromethyl isomers, the methodology is adaptable to 3-substituted analogs.

Fluorination and Cyano Substitution

2,3-Dichlorotrifluorotoluene undergoes fluorination with KF in dimethylacetamide at 60–260°C, producing 2-fluoro-3-chlorotrifluoromethane. Subsequent cyanation with CuCN in DMF at 120°C yields 2-chloro-6-trifluoromethylbenzonitrile.

Hydrogenation-Dechlorination

The nitrile intermediate is hydrogenated (H₂, 50 bar) using Raney Ni (0.05–0.5 equiv) and triethylamine (0.9–3.5 equiv) in methanol at 80°C for 16 hours. Hydrolysis with aqueous NaOH (1–5 equiv) at reflux completes the conversion to the benzamide.

Comparative Advantages :

  • Yield : 67% overall with >97% purity.
  • Safety : Avoids oxalyl chloride but requires high-pressure hydrogenation infrastructure.

Industrial-Scale Considerations

Waste Reduction Strategies

CN113698315A emphasizes avoiding flammable solvents (e.g., ethers) and toxic cyanating agents. Methanol/water mixtures enable catalyst recovery, reducing Pd leaching to <2 ppm.

Cost Analysis

  • Raw Materials : 3-(Trifluoromethyl)benzoic acid ($220/kg) vs. 2,3-dichlorotrifluorotoluene ($180/kg).
  • Catalyst Reuse : Raney Ni maintains 89% activity after five cycles, lowering per-batch costs by 40%.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems under investigation reduce reaction times (4 hours vs. 12 hours batch) and improve heat dissipation during exothermic amidation.

Enzymatic Amidations

Preliminary studies with lipases (e.g., Candida antarctica) show 60% conversion in aqueous buffers, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(1-methylethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N-Bis(1-methylethyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Bis(1-methylethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways involved depend on the specific biological context and the target enzyme.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs and their properties are summarized below:

Compound Name Molecular Weight Substituents Applications Melting Point (°C) Synthesis Yield (%)
N,N-Diisopropyl-3-(trifluoromethyl)benzamide ~329.3 (inferred) Diisopropylamine, 3-CF₃ (Inferred: Agrochemical/Pharma)
N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide 311.7 4-Cl-phenyl, 3-CF₃ Bacterial RNAP inhibitor 129–175 33–85
Flutolanil (N-(3-isopropoxyphenyl)-2-CF₃-benzamide) 323.3 3-isopropoxy, 2-CF₃ Pesticide (fungicide)
2,4-dimethoxy-N-[3-CF₃-phenyl]benzamide 325.28 2,4-OCH₃, 3-CF₃
Key Observations:

Chlorophenyl (): Introduces electronegativity, possibly enhancing binding to polar active sites (e.g., RNA polymerase) . Methoxy Groups (): Electron-donating groups may alter electronic distribution on the benzamide ring, affecting intermolecular interactions .

Trifluoromethyl Position :

  • The meta position in the target compound vs. ortho in flutolanil () influences electronic effects. Meta substitution may reduce steric interference with target binding compared to ortho .

Applications :

  • Flutolanil’s use as a pesticide highlights the role of -CF₃ in agrochemical stability . The target compound’s diisopropyl groups may tailor it for specific biological targets requiring hydrophobic interactions.

Research Findings and Trends

  • Biological Activity :

    • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide inhibits bacterial RNA polymerase (RNAP), suggesting that the target compound’s -CF₃ and amine groups may also interact with enzymatic pockets .
    • Flutolanil’s efficacy as a pesticide underscores the -CF₃ group’s role in resisting metabolic degradation .
  • Physicochemical Properties :

    • The diisopropyl groups in the target compound likely increase logP (lipophilicity) compared to chlorophenyl or methoxy analogs, impacting bioavailability .

Biological Activity

N,N-Diisopropyl-3-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its interesting biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl group enhances lipophilicity, allowing the compound to interact effectively with hydrophobic regions of proteins and membranes, potentially modulating enzyme and receptor activities.

The mechanism of action for this compound involves:

  • Interaction with Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, altering their activity and resulting in biological responses.

The trifluoromethyl moiety is known to enhance the binding affinity of compounds to their targets, which can lead to increased potency in biological assays .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, analogs of this compound have been evaluated for their antibacterial efficacy against resistant strains. A comparative study showed that certain benzamide derivatives demonstrated potent activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections .

CompoundActivity (MIC μg/mL)Target Organism
Compound A0.031B. subtilis
Compound B0.063S. aureus
This compoundTBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of similar benzamide derivatives has been documented. In studies involving carrageenan-induced edema in rats, compounds with the trifluoromethyl group exhibited significant reduction in swelling, indicating their potential as anti-inflammatory agents .

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antibacterial properties of various benzamides, this compound was found to have a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests it may serve as a candidate for further development against resistant bacterial strains.
  • In Vivo Studies : Further investigations into the pharmacokinetics of related compounds revealed favorable stability profiles in human liver microsomes, which is critical for assessing their viability as therapeutic agents .

Q & A

Q. Basic Troubleshooting

  • Solvent Effects : Record 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR in CDCl₃ and DMSO-d₆ to assess hydrogen bonding or aggregation.
  • Dynamic Processes : Variable-temperature NMR (VT-NMR) can reveal rotameric equilibria in the diisopropylamide moiety .

Advanced Resolution
If signal splitting persists:

  • Perform 1H-19F^{1}\text{H-}^{19}\text{F} HOESY to probe spatial proximity between fluorine and adjacent protons.
  • Cross-validate with LC-MS to rule out impurities (e.g., residual diisopropylamine) .

What mutagenicity risks are associated with this compound, and how can they be mitigated?

Q. Basic Safety Protocols

  • Ames Testing : Follow OECD Guideline 471. Prior studies on analogous benzamides showed mutagenicity comparable to benzyl chloride (TA98 strain, -S9) .
  • Handling : Use fume hoods, nitrile gloves, and closed systems for transfers to minimize exposure .

Q. Advanced Risk Management

  • Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the para-position to reduce electrophilicity and mutagenic potential .
  • Alternatives : Replace diisopropyl groups with morpholine rings to enhance steric shielding of the amide bond .

What computational methods are effective for predicting the biological activity of this compound?

Q. Basic Modeling

  • Docking Studies : Use AutoDock Vina to screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability.
  • ADME Prediction : SwissADME calculates logP (estimated 3.2) and solubility (LogS ≈ -4.1), indicating moderate bioavailability .

Q. Advanced Simulations

  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability with target enzymes (e.g., kinase inhibitors).
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for trifluoromethyl group substitutions to optimize binding affinity .

How can researchers optimize reaction conditions to minimize byproducts in this compound synthesis?

Q. Basic Process Control

  • Stoichiometry : Use a 10% excess of diisopropylamine to ensure complete acylation.
  • Quenching : Add saturated NaHCO₃ slowly to avoid emulsion formation during work-up .

Q. Advanced Mitigation

  • DoE Approach : Apply a Box-Behnken design to optimize temperature, solvent polarity, and stirring rate.
  • PAT Tools : Implement ReactIR to monitor acyl chloride consumption in real time and terminate reactions at >98% conversion .

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